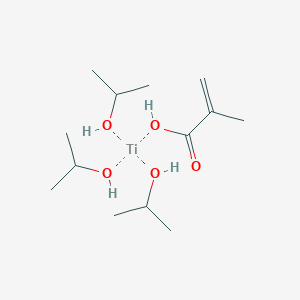
Titanium methacrylate triisopropoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium methacrylate triisopropoxide is an organometallic compound with the molecular formula C13H26O5Ti. It is commonly used in various chemical processes due to its unique properties, including its ability to act as a catalyst and its reactivity with other compounds. This compound is often utilized in the synthesis of polymers and other advanced materials.
準備方法
Synthetic Routes and Reaction Conditions: Titanium methacrylate triisopropoxide can be synthesized through the reaction of titanium isopropoxide with methacrylic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The process involves the gradual addition of methacrylic acid to a solution of titanium isopropoxide, followed by stirring and heating to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product. The compound is typically stored under inert conditions to prevent degradation.
化学反応の分析
Types of Reactions: Titanium methacrylate triisopropoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different titanium-containing species.
Substitution: The methacrylate and isopropoxide groups can be substituted with other ligands, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various organic and inorganic ligands can be introduced under controlled conditions.
Major Products Formed:
Oxidation: Titanium dioxide and methacrylic acid derivatives.
Reduction: Reduced titanium species and isopropanol.
Substitution: New titanium complexes with different ligands.
科学的研究の応用
Titanium methacrylate triisopropoxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of titanium-containing polymers and nanomaterials.
Biology: The compound is explored for its potential in biomedical applications, including drug delivery and tissue engineering.
Medicine: Research is ongoing into its use in developing new medical devices and implants.
Industry: It is utilized in the production of advanced coatings, adhesives, and composites.
作用機序
The mechanism by which titanium methacrylate triisopropoxide exerts its effects involves the interaction of its titanium center with various substrates. The compound can act as a catalyst, facilitating the formation and breaking of chemical bonds. The methacrylate groups provide sites for polymerization reactions, while the isopropoxide groups enhance solubility and reactivity.
類似化合物との比較
Titanium isopropoxide: Similar in structure but lacks the methacrylate group.
Titanium butoxide: Another titanium alkoxide with different alkyl groups.
Titanium ethoxide: A smaller alkoxide with different reactivity.
Uniqueness: Titanium methacrylate triisopropoxide is unique due to the presence of both methacrylate and isopropoxide groups, which confer distinct reactivity and versatility. This combination allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.
特性
分子式 |
C13H30O5Ti |
|---|---|
分子量 |
314.24 g/mol |
IUPAC名 |
2-methylprop-2-enoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/C4H6O2.3C3H8O.Ti/c1-3(2)4(5)6;3*1-3(2)4;/h1H2,2H3,(H,5,6);3*3-4H,1-2H3; |
InChIキー |
QXHUIAOBAHBSKW-UHFFFAOYSA-N |
正規SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(=C)C(=O)O.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


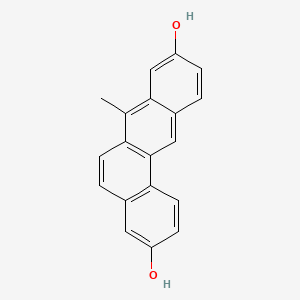
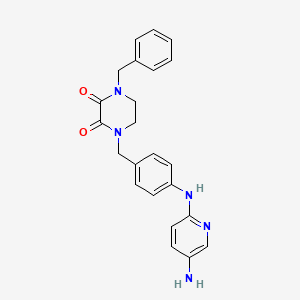
![2H-Azuleno[1,8-cd]isoxazole(9CI)](/img/structure/B13810461.png)
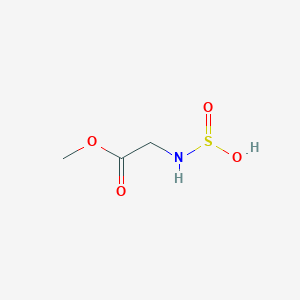
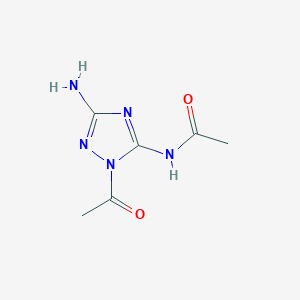
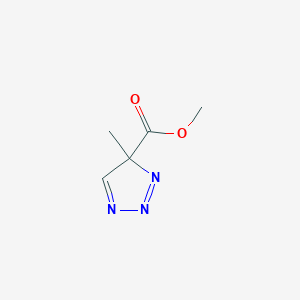
methanol](/img/structure/B13810488.png)
![(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13810490.png)
![2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810496.png)
![Cyclopenta[4,5]pyrrolo[2,3-b]pyridine,3-bromo-1,5,6,7-tetrahydro-](/img/structure/B13810521.png)
![Tricyclo[5.3.0.0(3,9)]decane](/img/structure/B13810525.png)
![5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione](/img/structure/B13810529.png)
![Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13810531.png)
![2-[[[[3-(4-Chlorophenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid](/img/structure/B13810536.png)
